molecular formula C14H16N2OS B13158826 5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidine-2-thiol

5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidine-2-thiol

Cat. No.: B13158826
M. Wt: 260.36 g/mol
InChI Key: MZPQDNPRNDPCOS-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidine-2-thiol is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrimidine ring, which is further substituted with methyl and thiol groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidine-2-thiol typically involves the reaction of 4,6-dimethyl-2-thiouracil with 4-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the thiol group with the methoxybenzyl group. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The compound can undergo reduction reactions to form the corresponding sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles
  • Triazole-pyrimidine hybrids

Uniqueness

5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidine-2-thiol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methyl]-4,6-dimethyl-1H-pyrimidine-2-thione

InChI

InChI=1S/C14H16N2OS/c1-9-13(10(2)16-14(18)15-9)8-11-4-6-12(17-3)7-5-11/h4-7H,8H2,1-3H3,(H,15,16,18)

InChI Key

MZPQDNPRNDPCOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=S)N1)C)CC2=CC=C(C=C2)OC

Origin of Product

United States

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